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Introduction

Envudeucitinib (formerly known as ESK-001) is an oral, highly selective, allosteric inhibitor of
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular non-
receptor tyrosine kinases.[1][2][3][4] TYKZ2 is a key mediator of signaling pathways for several
pro-inflammatory cytokines, including interleukin-12 (IL-12), IL-23, and Type | interferons
(IFNs).[1][4] These cytokines are implicated in the pathogenesis of numerous immune-
mediated inflammatory diseases. By targeting TYK2, Envudeucitinib aims to modulate the
downstream signaling cascade that leads to inflammation. This document provides a
comprehensive overview of the preclinical research on Envudeucitinib, focusing on its
mechanism of action, selectivity, and the experimental methodologies used to characterize its
activity.

Mechanism of Action: Allosteric Inhibition of TYK2

Envudeucitinib employs a distinct mechanism of action by binding to the regulatory
pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain.[2][4] This
allosteric inhibition stabilizes the inhibitory conformation of the JH2 domain, which in turn
blocks the catalytic function of the JH1 domain.[2] This mode of action is designed to confer
high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby
potentially avoiding off-target effects associated with broader JAK inhibition.[2][4]
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The inhibition of TYK2 by Envudeucitinib effectively dampens the signaling of key cytokines
involved in autoimmune and inflammatory processes. Specifically, it has been shown to inhibit
the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT)
proteins, such as pSTAT1, and the production of inflammatory mediators like IFNy following
stimulation with IL-12, IL-23, and IFNa.[2]
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Caption: Envudeucitinib's allosteric inhibition of the TYK2 JH2 domain. (Within 100
characters)

Quantitative Preclinical Data

Envudeucitinib has demonstrated high selectivity for TYK2 with minimal to no activity against
other JAK family kinases in preclinical assays. The following table summarizes the key

quantitative data from in vitro studies.

Target Cell
. Reference(s

Assay Type Pathway/Ki  TypelSyste Parameter Value (nM)

nase m
Cellular
Activity
Whole Blood IFNa-induced  Human

. . IC50 104 [4]
Assay signaling Whole Blood
Whole Blood IL-12-induced  Human
. . IC50 149 [4]
Assay signaling Whole Blood
Kinase
Selectivity
Cellular JAK1/JAK3 Human
IC50 >30,000 [2][4]

Assay (IL-2) Whole Blood
Cellular Human

JAK2 (TPO) IC50 >30,000 [2][4]
Assay Whole Blood

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Envudeucitinib are not fully
available in the public domain. However, based on the information disclosed in publications and
presentations, the following sections outline the principles and general methodologies of the
key assays performed.
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TYK2 JH2 Domain Binding Assay (Representative
Protocol)

To determine the binding affinity of allosteric inhibitors to the TYK2 JH2 domain, a fluorescence
polarization (FP)-based inhibitor screening assay is a common method. While the specific
protocol used for Envudeucitinib has not been published, a representative protocol for such
an assay is described below, based on commercially available kits.

Principle: This assay measures the displacement of a fluorescently labeled probe from the
TYK2 JH2 domain by a test compound. When the fluorescent probe is bound to the larger JH2
protein, it tumbles slowly in solution, resulting in a high FP signal. If a test compound binds to
the JH2 domain and displaces the probe, the smaller, unbound probe tumbles more rapidly,
leading to a decrease in the FP signal.

General Methodology:

e Reagents: Recombinant human TYK2 JH2 protein, a fluorescently labeled probe that binds
to the JH2 domain, assay buffer, and the test compound (Envudeucitinib).

e Procedure:
o The test compound is serially diluted to various concentrations.

o The TYK2 JH2 protein and the fluorescent probe are incubated together in a microplate to
allow for binding.

o The test compound dilutions are added to the wells containing the protein-probe complex.
o The plate is incubated to allow the binding reaction to reach equilibrium.
o The fluorescence polarization is measured using a microplate reader.

o Data Analysis: The decrease in FP signal is plotted against the concentration of the test
compound to generate a dose-response curve, from which the IC50 or Ki value can be
calculated.
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Caption: Workflow for a representative TYK2 JH2 domain binding assay. (Within 100
characters)

Cellular pSTAT1 Inhibition Assay

Principle: This assay assesses the ability of Envudeucitinib to inhibit the intracellular signaling
downstream of TYK2 activation. Cytokine stimulation (e.g., with IFNa) leads to the TYK2-
mediated phosphorylation of STAT1. The level of phosphorylated STAT1 (pSTAT1) can be
guantified to determine the inhibitory activity of the compound.

General Methodology:

e Cell System: Human peripheral blood mononuclear cells (PBMCs) or whole blood are used.

[2]
e Procedure:
o Cells are pre-incubated with varying concentrations of Envudeucitinib.
o The cells are then stimulated with a cytokine, such as IFNaq, to activate the TYK2 pathway.

o Following stimulation, the cells are fixed and permeabilized to allow for intracellular
staining.

o The cells are stained with a fluorescently labeled antibody specific for pSTAT1.

o The level of pSTAT1 is quantified using flow cytometry.
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» Data Analysis: The reduction in the pSTAT1 signal in the presence of Envudeucitinib,
compared to the vehicle control, is used to determine the compound's potency (IC50).

Whole Blood Assay for Cytokine Production

Principle: This assay measures the functional consequence of TYK2 inhibition by quantifying
the production of downstream inflammatory cytokines. For example, stimulation of whole blood
with IL-12 and IL-18 induces the production of IFNy, a process dependent on TYK2 signaling.

General Methodology:
o System: Freshly drawn human whole blood.

e Procedure:

o

Whole blood samples are pre-incubated with different concentrations of Envudeucitinib.

o The blood is then stimulated with a combination of cytokines (e.g., IL-12 and IL-18) to
induce IFNy production.

o The samples are incubated for a specified period to allow for cytokine secretion.
o Plasma is collected by centrifugation.

o The concentration of IFNy in the plasma is measured using a sensitive immunoassay,
such as an ELISA or a multiplex bead-based assay.

» Data Analysis: The inhibition of IFNy production by Envudeucitinib is calculated relative to
the vehicle-treated control to determine the IC50 value.

In Vivo Preclinical Studies

While detailed in vivo preclinical data for Envudeucitinib (ESK-001) in disease models such as
psoriasis are not extensively available in the public literature, Alumis has reported preclinical
data for a related brain-penetrant TYK2 inhibitor, A-005, in a mouse model of
neuroinflammation, experimental autoimmune encephalomyelitis (EAE). These studies
demonstrated that A-005 was effective in reducing clinical scores when administered both
prophylactically and therapeutically, indicating the potential of TYK2 inhibition in vivo. This
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suggests that similar in vivo studies were likely conducted for Envudeucitinib to support its
clinical development.

Summary and Conclusion

The preclinical data for Envudeucitinib (ESK-001) characterize it as a potent and highly
selective allosteric inhibitor of TYK2. Its mechanism of action, targeting the JH2 regulatory
domain, confers a high degree of selectivity over other JAK family members, which is a key
differentiating feature. In vitro cellular assays have demonstrated its ability to effectively inhibit
the signaling of key pro-inflammatory cytokines. While detailed protocols and in vivo data for
Envudeucitinib in relevant disease models are not yet fully published, the available
information provides a strong rationale for its development in a range of immune-mediated
diseases. Further publication of preclinical data will provide a more complete understanding of
the pharmacological profile of this promising therapeutic candidate.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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